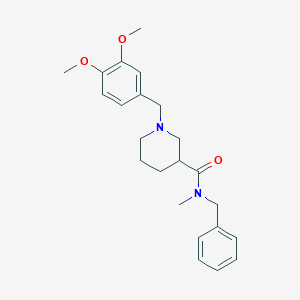
1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine, also known as MPBP, is a psychoactive drug that belongs to the class of benzoylpiperazines. It was first synthesized in the early 1990s and has been primarily used for scientific research purposes. MPBP has been found to have a high affinity for serotonin receptors and has been studied extensively for its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine involves its binding to serotonin receptors in the brain. This results in the activation of certain signaling pathways that are involved in regulating mood and emotion. 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine has been found to have a higher affinity for certain subtypes of serotonin receptors, such as the 5-HT2A receptor, which is believed to play a role in the pathophysiology of depression and other mental health disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine are primarily related to its binding to serotonin receptors in the brain. This results in the activation of certain signaling pathways that are involved in regulating mood and emotion. 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in regulating mood and emotion. However, one limitation of using 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine. One area of interest is the development of more selective compounds that target specific subtypes of serotonin receptors. Another area of interest is the investigation of the potential therapeutic uses of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine in the treatment of other mental health disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine involves the reaction of 1-(3-methoxybenzoyl)piperazine with 3-phenylpropanolamine in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain the final product.
Applications De Recherche Scientifique
1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine has been extensively studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety. It has been found to have a high affinity for serotonin receptors, which are involved in regulating mood and emotion. 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine has also been studied for its potential use in the treatment of other mental health disorders, such as schizophrenia and bipolar disorder.
Propriétés
Nom du produit |
1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-11-5-10-19(17-20)21(24)23-15-13-22(14-16-23)12-6-9-18-7-3-2-4-8-18/h2-5,7-8,10-11,17H,6,9,12-16H2,1H3 |
Clé InChI |
WDWLYBJZHCTLCQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)


